N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperidine ring, and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, such as hypoxia-inducible factor 1 (hif-1) pathways , and have potential applications in non-linear optics .
Mode of Action
It’s worth noting that similar compounds have been shown to induce the expression of hif-1α protein and downstream target gene p21 . This suggests that the compound may interact with its targets and cause changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect the hif-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .
Pharmacokinetics
Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .
Result of Action
Similar compounds have been shown to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
Similar compounds have been shown to be incorporated into layered inorganic compounds, which might serve as the host carriers .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been used in the synthesis of anti-tubercular agents . These compounds interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential effects on cellular processes . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the piperidine, pyridine, and isoxazole moieties using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)isoxazole-5-carboxamide
- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(14-3-8-18-21-14)17-11-12-4-9-19(10-5-12)13-1-6-16-7-2-13/h1-3,6-8,12H,4-5,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKNZISWDRPRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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